molecular formula C16H23N3OS B7648632 Pyridin-4-yl-[4-(thian-3-ylamino)piperidin-1-yl]methanone

Pyridin-4-yl-[4-(thian-3-ylamino)piperidin-1-yl]methanone

Cat. No. B7648632
M. Wt: 305.4 g/mol
InChI Key: MFHDNRXTGKARBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridin-4-yl-[4-(thian-3-ylamino)piperidin-1-yl]methanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of pyridin-4-yl-[4-(thian-3-ylamino)piperidin-1-yl]methanone is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell cycle arrest and apoptosis. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant activity and to inhibit the activity of certain enzymes involved in the production of reactive oxygen species. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of pyridin-4-yl-[4-(thian-3-ylamino)piperidin-1-yl]methanone is its potential as a multi-targeted agent, making it useful for the treatment of complex diseases. Additionally, it has low toxicity and is well-tolerated in animal studies. However, one limitation of this compound is its poor solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of pyridin-4-yl-[4-(thian-3-ylamino)piperidin-1-yl]methanone. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Finally, there is potential for the development of analogs of this compound with improved solubility and potency.

Synthesis Methods

Pyridin-4-yl-[4-(thian-3-ylamino)piperidin-1-yl]methanone can be synthesized using a multi-step process. The first step involves the reaction between 4-pyridinecarboxaldehyde and 4-(3-bromopropoxy)benzaldehyde to form 4-(4-(4-pyridinyl)-1-piperazinyl)benzaldehyde. This intermediate is then reacted with 3-mercapto-1,2-propanediol to produce this compound.

Scientific Research Applications

Pyridin-4-yl-[4-(thian-3-ylamino)piperidin-1-yl]methanone has been studied for its potential therapeutic applications in various areas of research. One of the primary areas of interest is its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

pyridin-4-yl-[4-(thian-3-ylamino)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c20-16(13-3-7-17-8-4-13)19-9-5-14(6-10-19)18-15-2-1-11-21-12-15/h3-4,7-8,14-15,18H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHDNRXTGKARBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)NC2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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